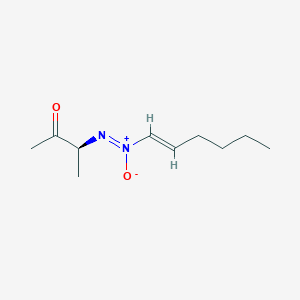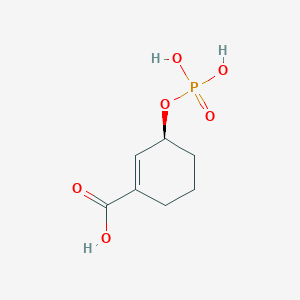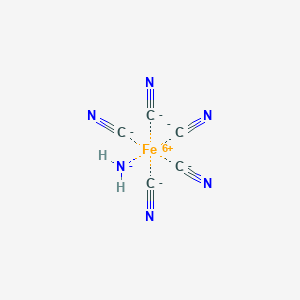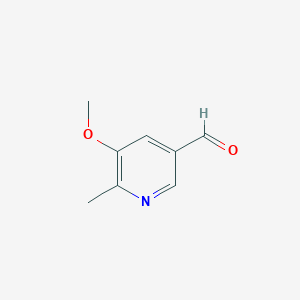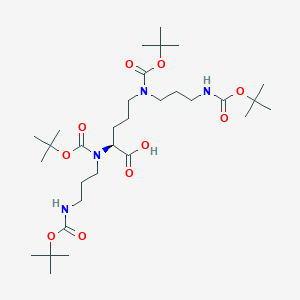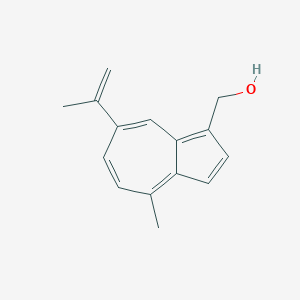
5-Amino-3-methylisoxazole
Vue d'ensemble
Description
5-Amino-3-methylisoxazole (5-AMI) is an important organic compound in the field of organic chemistry. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure. The compound is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-AMI has been studied extensively and its uses are now well-known.
Applications De Recherche Scientifique
Heterocyclizations : It plays a crucial role in the selective synthesis of furanones and pyrrolones through heterocyclizations with pyruvic acid derivatives (Morozova et al., 2019).
Antibacterial or Antifungal Agent : Its derivative, 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, shows potential as an antibacterial or antifungal agent (Jezierska et al., 2003).
Immunological Activity : Different this compound[5,4-d]4-pyrimidinone derivatives exhibit differential inhibitory activities in the early stages of the immune response (Mączyński et al., 2005).
Multicomponent Heterocyclizations : It can be used in multicomponent heterocyclizations with aromatic aldehydes and Meldrum's or N,N′-dimethylbarbituric acid to produce diverse compounds with diverse properties (Morozova et al., 2017).
Production of Compounds with Antibacterial Effects : Aminoazoles, including this compound, are used in isocyanide-based multicomponent reactions, producing compounds with weak antibacterial effects but increased Gram-positive bacteria biomass (Murlykina et al., 2017).
Antibacterial Activities in Pharmaceuticals and Cosmetics : 1,3,4-Oxadiazole derivatives containing 5-methylisoxazole show promising antibacterial activities, suggesting potential applications in pharmaceuticals and cosmetics (Hui et al., 2002).
Anti-Inflammatory Applications : A novel process for preparing anti-inflammatory compound I from 3-amino-5-methylisoxazole suggests potential applications in treating inflammation (Matson, 1990).
Antitumor Activity : Novel isoxazole derivatives, including those derived from this compound, show high antitumor activity, outperforming 5-fluorouracil in Ehrlich ascites carcinoma cells (Hamama et al., 2017).
Mécanisme D'action
Target of Action
5-Amino-3-methylisoxazole is a nitrogen-containing heterocycle . It is an important intermediate in the synthesis of various natural products and related compounds . .
Mode of Action
This compound has been reported to react with α,β-unsaturated ketones to yield corresponding isoxazolo[5,4-b]pyridines . This suggests that the compound might interact with its targets through a Michael addition followed by cyclization .
Biochemical Pathways
This compound is a major intermediate formed during the biodegradation of sulfamethoxazole (SMX) by Pseudomonas psychrophila strain HA-4 . It is also formed during the photocatalytic degradation of SMX . The co-occurrence of 3-amino-5-methylisoxazole and sulfanilamide suggests that the initial steps in the biodegradation of SMX are categorized into two pathways: N–C bond cleavage and S–N bond cleavage .
Pharmacokinetics
As a small molecule with a molecular weight of 981032 , it is likely to have good bioavailability.
Result of Action
It is known to be an important intermediate in various chemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the yield of product in reactions involving this compound was found to be noticeably lower in aprotic solvents (benzene, acetonitrile) than in protic solvents (methanol, ethanol, butanol) .
Safety and Hazards
Safety measures for handling 5-Amino-3-methylisoxazole include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
Future research directions for 5-Amino-3-methylisoxazole could involve its potential use in the production of HPK1 inhibitors and ERK inhibitors . It could also be used in the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Relevant Papers Several papers have been published on this compound. For instance, a paper by Hamama et al. discusses the reaction of this compound with formalin and secondary amines . Another paper discusses the synthetic and therapeutic expedition of isoxazole and its analogs . A paper by Wang et al. discusses the rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell .
Analyse Biochimique
Biochemical Properties
5-Amino-3-methylisoxazole is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a key intermediate in the biodegradation of sulfamethoxazole by certain bacterial strains . The nature of these interactions is complex and often involves the formation of new compounds.
Cellular Effects
The effects of this compound on cells and cellular processes are not fully understood. Some studies suggest that it may have significant impacts on cell function. For example, it has been used as a reactant for the preparation of heterocycle fused pyridinecarboxylic acids . These compounds have been evaluated for their anticancer activity, suggesting that this compound may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized and used in various reactions, suggesting that it may have some degree of stability
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. Some studies suggest that related compounds may have dose-dependent effects
Metabolic Pathways
This compound is involved in the metabolic pathways of certain antibiotics, such as sulfamethoxazole It interacts with various enzymes and cofactors during these processes
Propriétés
IUPAC Name |
3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYWHTZDAVRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163474 | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14678-02-5 | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14678-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-3-METHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G66R1H4RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Amino-3-methylisoxazole?
A1: The molecular formula of this compound is C4H6N2O, and its molecular weight is 98.10 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H NMR and 13C NMR): These techniques provide information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, , ]
- X-ray Crystallography: This technique can reveal the three-dimensional structure and packing arrangement of this compound in its solid state. [, ]
Q3: How has computational chemistry been employed to study this compound and its derivatives?
A3: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers have utilized:
- Density Functional Theory (DFT): DFT calculations help determine electronic properties, molecular geometries, and reactivity of this compound derivatives. [, ]
- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of this compound derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity. [, , ]
Q4: What are some common reactions this compound participates in?
A4: this compound serves as a versatile building block in organic synthesis, participating in various reactions, including:
- Condensation Reactions: It readily reacts with aldehydes and ketones to form imines and enamines, which are important intermediates for constructing more complex heterocyclic systems. [, , , , ]
- Multicomponent Reactions: this compound participates in multicomponent reactions, offering efficient one-pot synthetic routes to diverse heterocyclic scaffolds like isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. [, , , , , , ]
- Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the hetero-Diels-Alder reaction, leading to the formation of annulated tetrahydropyridines. []
Q5: What are the known immunological effects of this compound derivatives?
A5: Research on this compound derivatives has revealed a range of immunological effects, including:
- Immunosuppressive Activity: Some derivatives exhibit immunosuppressive properties, inhibiting the proliferation of immune cells and the production of inflammatory cytokines like TNF-α. This activity makes them potentially useful for treating autoimmune diseases and preventing transplant rejection. [, , , , , , ]
- Immunostimulatory Activity: Conversely, certain derivatives have shown immunostimulatory effects, enhancing the immune response. This activity suggests potential applications as adjuvants in vaccines or as immunotherapeutic agents for cancer or infectious diseases. [, ]
Q6: How does the structure of this compound derivatives influence their immunological activity?
A6: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold significantly impact its immunological activity. For instance:
- Substituents on the phenyl ring of N-phenyl-5-amino-3-methylisoxazole-4-carboxamides strongly influence their immunomodulatory effects, with electron-withdrawing groups often enhancing activity. [, ]
- The introduction of thiosemicarbazide moieties can alter the activity profile, shifting from immunostimulatory to immunosuppressive effects. [, ]
Q7: What other biological activities have been reported for this compound derivatives?
A7: In addition to their immunological effects, this compound derivatives have shown promise in other therapeutic areas:
- Antitumor Activity: Several derivatives have demonstrated cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents. [, , , ]
- Antibacterial Activity: Certain this compound derivatives have shown moderate to weak antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- Antifungal Activity: Research suggests that some derivatives may possess antifungal properties. []
Q8: How are this compound derivatives evaluated for their biological activities?
A8: Researchers employ various in vitro and in vivo models to assess the biological activities of this compound derivatives, including:
- Cell-based Assays: These assays evaluate the compounds' effects on cell proliferation, viability, and cytokine production in various immune and cancer cell lines. [, , ]
- Animal Models: Studies in rodents, such as mice, are conducted to investigate the in vivo efficacy and safety of promising derivatives in models of inflammation, autoimmunity, or cancer. [, , ]
Q9: What other research areas involve this compound?
A9: Beyond its biological applications, this compound is investigated in other areas, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
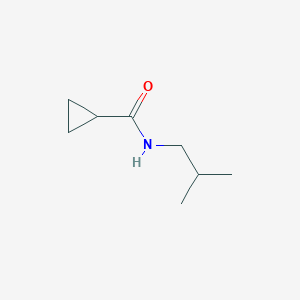
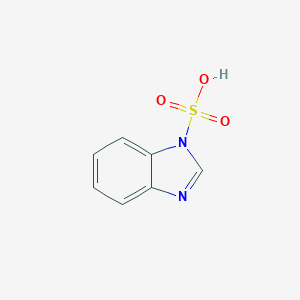
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
